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CAS No.: 114438-75-4; 3196-15-4

Cat. No.: B2475506
. J
Abstract

Methyl (2R)-2-bromobutanoate (CAS: 114438-75-4) is the methyl ester of (2R)-2-
bromobutanoic acid.[1] As a chiral alkylating agent, it is valued in drug development for its
ability to introduce a specific stereocenter into target molecules via nucleophilic substitution.
This guide details its physicochemical properties, a validated synthesis route preserving
stereochemistry, and its application in asymmetric synthesis.

Physicochemical Profile

The following data characterizes the (2R)-enantiomer. While physical constants like boiling
point and density are identical to the racemate, the optical rotation is the distinguishing
identifier.
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Property

Specification

IUPAC Name

Methyl (2R)-2-bromobutanoate

Common Name

Methyl (R)-2-bromobutyrate

CAS Number 114438-75-4 (R-isomer); 3196-15-4 (Racemate)
Molecular Formula CsH9BrO:
Molecular Weight 181.03 g/mol

Physical State

Colorless to pale yellow liquid

Boiling Point

137-138 °C (at 760 mmHg); 50-52 °C (at 15
mmHgQ)

Density

1.573 g/mL (at 25 °C)

Refractive Index (

)

1.452

Flash Point

68 °C (Closed Cup)

Solubility

Soluble in methanol, ethanol, ether; immiscible

with water

Stereochemistry

(R)-Configuration; Dextrorotatory (+) or

Levorotatory (-) depending on solvent*

> Note on Optical Rotation: The specific rotation

is solvent-dependent. The parent acid, (R)-2-bromobutanoic acid, is typically levorotatory (

in neat liquid), while its esters may exhibit varying signs. Verification via chiral HPLC or

polarimetry against a standard is recommended.

Synthesis & Manufacturing

The synthesis of enantiopure methyl (2R)-2-bromobutanoate requires a method that

preserves the chiral center. The most robust laboratory and industrial route involves the

diazotization of (R)-2-aminobutyric acid (D-2-aminobutyric acid).
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Mechanism: Double Inversion (Net Retention)

Contrary to typical

reactions that cause inversion, the conversion of
-amino acids to

-halo acids proceeds with retention of configuration.

Diazotization: The amino group is converted to a diazonium salt.[2]
 Intramolecular Attack: The carboxylate oxygen attacks the

-carbon, displacing nitrogen and forming a transient three-membered
-lactone intermediate (First Inversion).

» Ring Opening: Bromide ion attacks the

-lactone at the
-carbon, opening the ring (Second Inversion).

¢ Net Result: Two inversions yield a product with the same absolute configuration as the
starting material.

Experimental Protocol

Reagents:

(R)-2-Aminobutyric acid (1.0 equiv)

Sodium Nitrite (

, 1.2 equiv)

Potassium Bromide (

, 3.0 equiv)

Sulfuric Acid (
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, 2.5 M)

e Methanol (excess)

e Thionyl Chloride (

, 1.1 equiv)

Step 1: Bromination (Retention of Configuration)

e Dissolve (R)-2-aminobutyric acid and KBrin 2.5 M

at 0 °C.

e Add an aqueous solution of

dropwise, maintaining the temperature below 5 °C to prevent side reactions.

e Stir for 2 hours at 0 °C, then allow to warm to room temperature over 1 hour.

o Extract with diethyl ether (

). Dry the organic layer over

and concentrate to yield crude (R)-2-bromobutanoic acid.

Step 2: Esterification

Dissolve the crude acid in anhydrous methanol at O °C.

o Add

dropwise (exothermic).

o Reflux the mixture for 2—3 hours.

o Concentrate under reduced pressure.

« Purification: Distill under reduced pressure (vacuum distillation) to obtain pure methyl
(2R)-2-bromobutanoate.
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Reaction Workflow Diagram

The following diagram illustrates the stereochemical pathway from the amino acid precursor to
the final ester.

NaNO2, H2504 - r- Attac MeOH, SOCI2
(R)-2-Aminobutyric Acid 0°C ach ( 2) (R)-2 cid | Methyl (2R)-2
(Chiral Precursor) (Unstable) | (Transient Inversion etel i (Final Product)

Click to download full resolution via product page

Caption: Synthesis of Methyl (2R)-2-bromobutanoate via diazotization-bromination showing
the double inversion mechanism that results in net retention of configuration.

Applications in Drug Development

Methyl (2R)-2-bromobutanoate serves as a versatile "chiral pool" reagent. Its primary utility
lies in its ability to transfer the chiral butyl group to nucleophiles.

e Amino Acid Synthesis: Reaction with sodium azide (
) followed by reduction yields unnatural amino acids. Note that this

reaction will cause inversion, converting the (R)-bromide to an (S)-amine derivative.

» Heterocycle Formation: Used in the synthesis of substituted piperazines and pyrrolidines,
common scaffolds in ACE inhibitors (e.g., analogs of levetiracetam or delapril).

o Reformatsky Reagent: The bromide can form a zinc enolate (Reformatsky reagent) to attack
ketones or aldehydes, creating new C-C bonds while influencing diastereoselectivity.

Safety & Handling (MSDS Summary)

o Hazards: Corrosive (Causes severe skin burns and eye damage), Flammable Liquid
(Category 4).

e Lachrymator: This compound is a potent lachrymator (tear gas agent). All handling must
occur in a functioning fume hood.
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o Storage: Store in a cool, dry place under inert atmosphere (Argon/Nitrogen). Moisture
sensitive (ester hydrolysis).
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUQO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
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accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of Hastt

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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